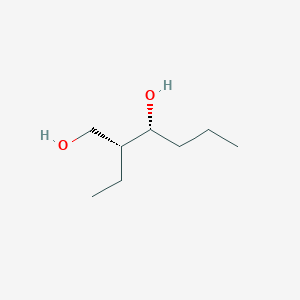

(2R,3R)-2-Ethyl-1,3-hexanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(2R,3R)-2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

RWLALWYNXFYRGW-HTQZYQBOSA-N |

Isomeric SMILES |

CCC[C@H]([C@H](CC)CO)O |

Canonical SMILES |

CCCC(C(CC)CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,3r 2 Ethyl 1,3 Hexanediol and Analogous Chiral 1,3 Diols

General Strategies for 2-Ethyl-1,3-hexanediol (B165326) Synthesis with Stereochemical Implications

2-Ethyl-1,3-hexanediol possesses two chiral centers at the C2 and C3 positions, resulting in the existence of diastereomers. The synthesis of this compound is most commonly achieved through the aldol (B89426) condensation of n-butyraldehyde, followed by a reduction step. google.comquora.com The stereochemical outcome of this pathway is largely determined during the initial C-C bond formation.

The primary industrial synthesis of 2-Ethyl-1,3-hexanediol involves the self-condensation of n-butyraldehyde to form the intermediate 2-ethyl-3-hydroxyhexanal (B1620174). google.comgoogle.com This aldol adduct is then hydrogenated, typically over a Raney nickel catalyst, to yield the final diol. google.com

The diastereoselectivity of this process, which dictates the ratio of threo and erythro isomers, is highly dependent on the catalyst used in the aldol condensation step. google.com Conventional methods employing alkali hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, tend to favor the formation of the erythro isomer. google.com However, research has demonstrated that the choice of catalyst can significantly influence and even reverse this selectivity.

A notable advancement in controlling this diastereoselectivity involves the use of alkali metal alkoxides as catalysts. google.com A process utilizing a sodium methylate butanol solution for the aldol condensation of n-butyraldehyde, followed by catalytic reduction, was reported to yield 2-Ethyl-1,3-hexanediol with a threo/erythro ratio of 64/36. google.com This shift in diastereoselectivity is crucial for applications where a specific isomer is desired.

Table 1: Catalyst Effect on Diastereoselectivity in 2-Ethyl-1,3-hexanediol Synthesis This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Predominant Isomer | Reported Threo/Erythro Ratio |

|---|---|---|

| Alkali Hydroxide (e.g., NaOH) | erythro | Not specified, but erythro favored google.com |

The subsequent reduction of the 2-ethyl-3-hydroxyhexanal intermediate is typically achieved through catalytic hydrogenation. google.com This step does not alter the stereochemistry established during the aldol condensation. Common catalysts for this reduction include Ni-based, Pt-based, Ru-based, and Cu-based systems, with reaction conditions generally involving temperatures from room temperature to 300°C and hydrogen pressures from 1 to 300 atmospheres. google.com

While the aldol condensation pathway is dominant, other methodologies for the stereoselective synthesis of 1,3-diols can be applied to access 2-Ethyl-1,3-hexanediol and its various stereoisomers. These methods often provide alternative or more precise control over the resulting stereochemistry. General strategies for 1,3-diol synthesis include substrate-induced diastereoselective reductions of β-hydroxyketones and asymmetric hydrogenations of 1,3-diketones. researchgate.net Biocatalytic methods, such as the enzymatic reduction of diketones or hydroxyketones and the enzymatic resolution of racemic 1,3-diols, also represent powerful alternatives for accessing enantiopure compounds. researchgate.netrsc.org

Enantioselective Synthesis of Chiral 1,3-Diols, Including Targeted Stereoisomers

The synthesis of specific enantiomers of chiral 1,3-diols requires the use of asymmetric synthesis techniques. Asymmetric catalysis, employing either transition metal complexes or small organic molecules (organocatalysts), has emerged as the most efficient approach for establishing the desired absolute stereochemistry. acs.org

Asymmetric catalysis introduces chirality into the product by using a chiral catalyst to control the stereochemical course of the reaction. This allows for the production of enantiomerically enriched 1,3-diols from achiral or racemic starting materials.

Transition metals, particularly when combined with chiral ligands, are highly effective catalysts for a variety of asymmetric transformations that can produce chiral 1,3-diols. A prominent method is the transition metal-catalyzed hydrogenation of β-hydroxy ketones or 1,3-diketones, which can create two stereocenters in a single step. nih.gov

Another powerful strategy is the dynamic kinetic asymmetric transformation (DYKAT), which combines enzymatic transesterification with transition metal-catalyzed epimerization. nih.gov This one-pot process can convert a racemic mixture of 1,3-diol diastereomers into a single, enantiomerically pure syn-1,3-diacetate. nih.gov For example, the combination of a lipase (B570770) enzyme and a ruthenium catalyst has been used to transform racemic, unsymmetrical, acyclic 1,3-diols into enantiopure (>99% ee) syn-1,3-diacetates with high yields. nih.gov

Titanium-mediated reductive coupling of propargylic alcohols with aldehydes or ketones provides a convergent approach to syn-1,3-diols with excellent diastereoselectivity. acs.org Furthermore, copper-catalyzed asymmetric reactions are increasingly utilized due to the metal's low toxicity and cost. mdpi.com For instance, the combination of Cu(OTf)₂ with a chiral proline-derived diol ligand has been shown to catalyze the synthesis of chiral N,O-hemiaminals, which are precursors to chiral diols, with high yields and enantioselectivities (up to 98% ee). mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Chiral 1,3-Diol Derivatives This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Metal/Ligand | Substrate Type | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Dynamic Kinetic Asymmetric Transformation | Ru / Lipase | Racemic 1,3-diols | syn-1,3-diacetate | >90% syn | >99% | nih.gov |

| Reductive Coupling | Titanium-mediated | Propargylic alcohol + Aldehyde | syn-1,3-diol | Excellent | N/A (diastereoselective) | acs.org |

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, offers a complementary approach to transition metal catalysis. acs.orgnih.gov Proline and its derivatives are particularly effective organocatalysts for asymmetric aldol reactions, which are a cornerstone for the synthesis of chiral β-hydroxy carbonyl compounds, the direct precursors to 1,3-diols. acs.orgresearchgate.net

A recently developed strategy for synthesizing enantiomerically pure (>99% ee) 1,3-diols involves a two-step process. acs.orgnih.gov The first step is an asymmetric aldol reaction using a novel proline-derived organocatalyst and Cu(OTf)₂ as an additive to produce chiral 1,3-keto alcohols with very high enantiomeric excess. acs.org The second step involves the asymmetric reduction of the resulting keto alcohols using chiral oxazaborolidine reagents (like the Corey-Bakshi-Shibata catalyst) to yield the final chiral 1,3-diols. acs.orgnih.gov

Furthermore, diarylprolinol silyl (B83357) ethers have been developed as highly effective organocatalysts for the asymmetric cross-aldol reaction between two different aldehydes. acs.org The resulting β-hydroxy aldehydes, generated with excellent enantioselectivity, can be further elaborated through reactions like Wittig olefination, epoxidation, and reductive epoxide opening to afford chiral anti-1,3-diol units. acs.org This multi-pot sequence allows for the construction of complex polyol chains with high stereochemical control.

Table 3: Examples of Organocatalytic Synthesis of Chiral 1,3-Diol Precursors This table is interactive and can be sorted by clicking on the headers.

| Catalyst | Reaction Type | Reactants | Product | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Proline-derived catalyst + Cu(OTf)₂ | Asymmetric Aldol | Ketone + Aldehyde | Chiral 1,3-keto alcohol | Variable | >99% | acs.org |

Chiral Auxiliary-Mediated Approaches to Diol Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in reactions like aldol additions, which are fundamental to the synthesis of 1,3-diols. The Evans aldol reaction, utilizing oxazolidinone chiral auxiliaries, is a prominent example of this approach. tcichemicals.comchem-station.comwikipedia.org

In this methodology, a carbonyl compound bearing a chiral auxiliary is converted to a specific Z-enolate through treatment with a Lewis acid, such as dibutylboron triflate, and a hindered base. wikipedia.org This enolate then reacts with an aldehyde via a highly organized, six-membered Zimmerman-Traxler transition state. wikipedia.orgalfa-chemistry.com The steric bulk of the chiral auxiliary directs the approach of the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenters. tcichemicals.comwikipedia.org This method is renowned for its ability to reliably produce syn-aldol products with high diastereoselectivity. chem-station.com

The stereochemical outcome is influenced by several factors within the transition state, including the minimization of 1,3-diaxial interactions and the opposition of dipole moments between the carbonyl groups. tcichemicals.comalfa-chemistry.com After the reaction, the chiral auxiliary can be cleaved from the β-hydroxy carbonyl product through methods like hydrolysis or reduction, yielding the desired chiral diol fragment and allowing for the recovery and recycling of the auxiliary. tcichemicals.com The versatility of this method allows for the synthesis of all possible stereoisomers of a 1,3-diol by carefully selecting the chiral auxiliary and the Lewis acid. tcichemicals.com

Table 1: Key Features of Evans Aldol Reaction for 1,3-Diol Synthesis

| Feature | Description |

| Chiral Auxiliary | Typically an oxazolidinone derived from an amino acid (e.g., valine or phenylalanine). chem-station.com |

| Enolate Geometry | Formation of a Z-enolate is crucial for high stereoselectivity. wikipedia.org |

| Transition State | A chair-like six-membered Zimmerman-Traxler transition state. wikipedia.orgalfa-chemistry.com |

| Stereochemical Control | Achieved through steric hindrance from the auxiliary and minimization of dipole-dipole interactions. tcichemicals.comwikipedia.org |

| Product Stereochemistry | Predominantly yields syn-1,3-diol precursors. chem-station.com |

| Auxiliary Removal | Can be cleaved by hydrolysis, reduction, or conversion to other functional groups. tcichemicals.com |

Biocatalytic and Chemoenzymatic Pathways for Chiral Diol Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral 1,3-diols. rsc.org Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantio- and regioselectivity. rsc.orgrwth-aachen.de

Metabolic engineering of microorganisms like Escherichia coli has enabled the de novo biosynthesis of various diols from renewable feedstocks such as glucose. researchgate.netnih.govnih.govbit.edu.cn By introducing and optimizing heterologous biosynthetic pathways, these microbial factories can be programmed to produce specific branched-chain diols. researchgate.net

For the synthesis of compounds analogous to 2-ethyl-1,3-hexanediol, pathways involving the metabolism of branched-chain amino acids can be harnessed. researchgate.net Key strategies in metabolic engineering include:

Pathway Introduction: Introducing genes encoding for enzymes that can convert metabolic intermediates into the desired diol precursors. For instance, an acetohydroxyacid synthase can catalyze the condensation of branched-chain aldehydes with pyruvate. researchgate.net

Optimization of Precursor Supply: Enhancing the flux towards key precursors by overexpressing relevant enzymes or removing feedback inhibition. researchgate.net

Elimination of Competing Pathways: Deleting genes that divert intermediates to undesired byproducts, thereby maximizing the carbon flow to the target diol. nih.gov

Cofactor Regeneration: Ensuring a sufficient supply of reducing equivalents like NAD(P)H, which are essential for the reduction steps in diol formation. nih.gov

Through systematic optimization, high titers and yields of specific branched-chain diols have been achieved. For example, microbial synthesis of 4-methylpentane-2,3-diol has reached up to 15.3 g/L with 72% of the theoretical yield from glucose. researchgate.net

Enzymes, particularly oxidoreductases (like alcohol dehydrogenases) and lipases, are widely employed for the asymmetric synthesis of chiral diols. nih.govnih.gov These methods can involve the reduction of dicarbonyl compounds, the resolution of racemic diols, or the desymmetrization of meso-diols. rsc.orgnih.govmdpi.com

Alcohol Dehydrogenases (ADHs): ADHs catalyze the stereoselective reduction of ketones to alcohols, utilizing cofactors like NAD(P)H. frontiersin.org By selecting an appropriate ADH, it is possible to reduce a β-hydroxy ketone to a specific stereoisomer of a 1,3-diol. researchgate.net For instance, ADHs from various sources, such as Ralstonia sp. and pig liver, have been used to synthesize chiral diols with high diastereo- and enantiomeric excess. mdpi.comrsc.org The combination of a chemo-catalyzed aldol reaction with an enzymatic reduction in a one-pot system allows for the synthesis of all four stereoisomers of a 1,3-diol by choosing the appropriate chiral catalyst and oxidoreductase. nih.gov

Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures of diols or their derivatives. mdpi.comacs.orgnih.gov In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of the racemate, leaving the other enantiomer unreacted. mdpi.comjst.go.jp For example, lipase-catalyzed transesterification can be used to resolve a racemic mixture of 1,3-diols, affording both enantiomers in high enantiomeric purity. nih.gov The efficiency and selectivity of lipase-catalyzed resolutions can often be enhanced by carefully selecting the acyl donor and the reaction solvent. mdpi.comacs.org

Table 2: Comparison of Biocatalytic Methods for Chiral Diol Synthesis

| Method | Enzyme Class | Principle | Key Advantages |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of a prochiral ketone or dicarbonyl compound. frontiersin.orgmdpi.com | High enantioselectivity, can produce a single desired stereoisomer. nih.govharvard.edu |

| Kinetic Resolution | Lipases | Enantioselective acylation or hydrolysis of a racemic diol mixture. nih.govmdpi.com | Both enantiomers can be obtained, robust and versatile enzymes. nih.govmdpi.com |

| Metabolic Engineering | Various (Synthases, Reductases, etc.) | De novo synthesis from simple carbon sources in engineered microbes. researchgate.netnih.gov | Utilizes renewable feedstocks, potential for cost-effective, large-scale production. nih.gov |

Diastereoselective Transformations Leading to Chiral Diol Motifs

Diastereoselective reactions are a cornerstone of stereocontrolled synthesis, enabling the formation of specific stereoisomers from precursors that already contain one or more stereocenters.

A novel and efficient method for the synthesis of chiral syn-1,3-diol derivatives involves a one-pot diastereoselective carboxylation and bromocyclization of chiral homoallylic alcohols. researchgate.netresearchgate.netdntb.gov.uanih.gov This strategy provides both relative and absolute stereocontrol. researchgate.netnih.gov

The reaction proceeds by treating a chiral homoallylic alcohol with carbon dioxide and an in situ generated source of electrophilic bromine (e.g., from an oxidant and a bromide source). researchgate.netnih.gov This leads to the formation of a cyclic bromocarbonate. The stereochemistry of the starting homoallylic alcohol directs the diastereoselective formation of the new stereocenters. This method has proven to be highly effective, achieving high yields (up to 91%), excellent enantiomeric excess (>99% ee), and high diastereomeric ratios (>19:1 dr). researchgate.netresearchgate.net

A significant advantage of this methodology is its applicability to large-scale synthesis, as demonstrated by its use in the synthesis of the chiral side chains of statin drugs like rosuvastatin (B1679574) and atorvastatin. researchgate.netnih.gov This approach avoids the use of hazardous reagents often required in traditional methods like the Narasaka-Prasad reduction. researchgate.netresearchgate.netnih.govresearchgate.net

Stereoselective double allylboration reactions provide a powerful means to construct complex acyclic molecules containing multiple stereocenters, including 1,3-diol motifs. nih.gov These reactions involve the sequential addition of two allyl groups to carbonyl compounds, mediated by boron reagents.

In a tandem allylboration-allenylboration sequence, a bis-borodiene can react with aldehydes to create multiple new stereocenters with high diastereoselectivity. nih.gov The initial allylboration of an aldehyde with an allylboronate reagent generates an allenylboronate intermediate, which possesses both axial chirality and a stereogenic carbon center. nih.govacs.org This intermediate can then react with a second aldehyde molecule in a subsequent allenylboration step. acs.org

The stereochemical outcome of these reactions is highly dependent on the geometry of the allylborane reagents and the reaction conditions. For example, by controlling the isomerization of an intermediate (Z)-allylborane to the (E)-isomer, it is possible to synthesize 1,5-pentenediols with different olefin geometries, which can then be converted to 1,3,5-triols. acs.org This methodology allows for the construction of complex polyol chains with precise control over the stereochemistry.

Desymmetrization of Meso Compounds to Yield Chiral Diols

The desymmetrization of prochiral meso compounds represents a highly efficient and atom-economical strategy for asymmetric synthesis. This approach involves the differentiation of two enantiotopic groups within a meso substrate, directly converting an achiral molecule into a chiral one. For the synthesis of chiral 1,3-diols, starting from a meso-1,3-diol, a catalyst selectively transforms one of the two identical functional groups (hydroxyl groups), breaking the plane of symmetry and establishing the desired stereocenters. This methodology is advantageous as it can theoretically achieve a 100% yield of a single enantiomer. Various catalytic systems, including enzymatic, organocatalytic, and metal-based catalysts, have been successfully employed for this purpose. researchgate.net

Enzymatic Desymmetrization: Enzymes, particularly lipases, are widely utilized for the desymmetrization of meso-diols due to their high enantioselectivity and mild reaction conditions. researchgate.net The most common approach is the enantioselective acylation of one of the two hydroxyl groups. Lipases can selectively catalyze the transfer of an acyl group from an acyl donor (e.g., a vinyl ester) to one of the enantiotopic hydroxyls, yielding a chiral monoacylated product with high enantiomeric excess (ee). researchgate.net For instance, Lipozyme RM IM has been used in the key desymmetrization step for the synthesis of a d-biotin intermediate. researchgate.net The choice of enzyme, acyl donor, and solvent is critical for achieving high selectivity and conversion.

Organocatalytic Desymmetrization: In recent years, non-enzymatic organocatalysis has emerged as a powerful alternative for the desymmetrization of meso-diols. Chiral nucleophilic catalysts, such as derivatives of 4-(N,N-dimethylamino)pyridine (DMAP) and isothioureas, have proven effective.

Chiral DMAP Derivatives: C₂-symmetric chiral DMAP derivatives have been developed that effectively promote the asymmetric desymmetrization of meso-diols via enantioselective acylation. nih.gov For example, a catalyst featuring a 1,1'-binaphthyl unit can achieve good to excellent enantioselectivity with low catalyst loadings (as low as 0.5 mol%). oup.com The steric and electronic properties of the catalyst, as well as the acylating agent (e.g., isobutyric anhydride), significantly influence the outcome of the reaction. nih.gov

Chiral Isothioureas: Chiral isothiourea catalysts are highly efficient for the acyl transfer-based desymmetrization of acyclic meso-1,3-diols. These reactions can proceed with exceptional levels of enantioselectivity, often yielding products with an enantiomeric ratio greater than 99:1. researchgate.net The high selectivity is sometimes achieved through a synergistic mechanism that combines the initial desymmetrization with a subsequent chiroablative kinetic resolution process. researchgate.net

Metal-Based Catalysis: Chiral metal complexes have also been successfully applied to the desymmetrization of meso-1,3- and 1,4-diols. A notable example is the dinuclear asymmetric zinc catalyst developed by Trost and Mino. organic-chemistry.orgacs.org This catalyst system, often using vinyl benzoate (B1203000) as the acyl transfer agent, has shown excellent performance in the desymmetrization of 2-substituted-1,3-propanediols, which are structural analogs of 2-ethyl-1,3-hexanediol. organic-chemistry.org The catalyst demonstrates high yields and enantioselectivities (up to 95% ee), in some cases surpassing the results obtained with enzymatic methods. organic-chemistry.orgacs.org The rationale for the high selectivity is based on a model where the catalyst creates a well-defined chiral pocket that differentiates between the two enantiotopic hydroxyl groups. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Desymmetrization of Meso-Diols

| Catalyst Type | Example Catalyst/Enzyme | Substrate Type | Acyl Donor/Reagent | Typical Enantioselectivity (ee) | Reference(s) |

| Enzyme | Lipozyme RM IM | Cyclic meso-diol | - | High | researchgate.net |

| Organocatalyst | Chiral DMAP Derivative | Cyclic meso-1,3-diols | Isobutyric Anhydride | Good to Excellent (up to 99:1 er) | nih.govoup.com |

| Metal Complex | Dinuclear Zinc Catalyst | 2-Arylpropane-1,3-diols | Vinyl Benzoate | High (up to 95% ee) | organic-chemistry.orgacs.org |

Enantiomeric Resolution and Separation Techniques for (2R,3R)-2-Ethyl-1,3-hexanediol

When a stereoselective synthesis is not employed, this compound must be isolated from a mixture of stereoisomers. This is typically achieved through enantiomeric resolution, a process that separates a racemic mixture into its constituent enantiomers. The primary methods for resolving chiral diols include enzymatic kinetic resolution and chromatographic techniques.

Enzymatic Kinetic Resolution (EKR): Kinetic resolution is a widely used method for separating enantiomers based on the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed enantioselective acylation is a particularly effective EKR strategy for racemic diols. nih.gov In this process, a lipase selectively acylates one enantiomer of the diol at a much faster rate than the other.

For a racemic mixture of 2-ethyl-1,3-hexanediol, treatment with a suitable lipase (e.g., from Pseudomonas cepacia or Candida antarctica) and an acyl donor (e.g., vinyl acetate) would result in the selective acylation of one enantiomer (e.g., the (2S,3S)-enantiomer). nih.gov This leaves the other enantiomer (the desired (2R,3R)-enantiomer) largely unreacted. The resulting mixture consists of a chiral monoester and the unreacted chiral diol, which can then be separated by standard chromatographic methods. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E), with higher E values indicating better separation. nih.gov

Table 2: Lipase Performance in Kinetic Resolution of Analogous 1,2-Diols

| Lipase | Substrate | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantioselectivity (E) | Reference(s) |

| PSL-C (Pseudomonas cepacia) | Methyl 2,3-dihydroxy-2-phenylpropanoate | 41 | - | 42 | nih.gov |

| CalA (Candida antarctica) | Methyl 2,3-dihydroxy-2-phenylpropanoate | 42 | 80% | 16 | nih.gov |

| PPL (Porcine Pancreatic Lipase) | Aromatic 1,2-diol | ~50 | - | 13 | nih.gov |

Chromatographic Separation Techniques: Chromatographic methods are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating the enantiomers of 2-ethyl-1,3-hexanediol. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govacs.org CSPs are often based on chiral polymers like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. By selecting the appropriate CSP and mobile phase, baseline separation of the enantiomers can be achieved, allowing for both quantification of the enantiomeric excess and isolation of the pure enantiomers on a preparative scale. nih.gov

Gas Chromatography (GC) with Chiral Columns: For volatile compounds like diols, gas chromatography using a chiral capillary column is another effective analytical method for determining enantiomeric purity. nih.gov

Separation of Diastereomers: An indirect chromatographic approach involves derivatizing the racemic diol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (e.g., silica gel column chromatography or standard HPLC). nih.govgoogle.com After separation, the chiral auxiliary is cleaved to yield the pure enantiomers. For instance, the 1,3-diol can be converted into a diastereomeric acetal, which can then be separated. google.com

Advanced Characterization and Stereochemical Assignment of 2r,3r 2 Ethyl 1,3 Hexanediol

Spectroscopic Analysis for Configuration and Conformation

Spectroscopic methods are fundamental in confirming the molecular structure and providing insights into the stereochemical details of chiral molecules like (2R,3R)-2-Ethyl-1,3-hexanediol.

The spatial relationship between protons on the chiral centers (C2 and C3) and adjacent groups influences their coupling constants (J-values). Analysis of these coupling constants, along with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons, can help deduce the relative stereochemistry. In many cases, the formation of diastereomeric derivatives with a chiral resolving agent is employed to amplify the spectral differences between enantiomers, making their distinction and quantification possible.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-1,3-hexanediol (B165326) (Note: Data is for a mixture of isomers, specific shifts for the (2R,3R) isomer may vary slightly.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (Hexyl) | ~0.9 | ~14.0 |

| CH₂ (Hexyl) | ~1.3-1.5 | ~23.0, ~28.0 |

| CH₃ (Ethyl) | ~0.9 | ~11.0 |

| CH₂ (Ethyl) | ~1.4-1.6 | ~25.0 |

| CH (C2) | ~3.5-3.8 | ~75.0 |

| CH (C3) | ~3.5-3.8 | ~78.0 |

| CH₂OH | ~3.4-3.7 | ~65.0 |

| OH | Variable | N/A |

Data is illustrative and based on general spectra for 2-Ethyl-1,3-hexanediol.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom.

To determine the absolute stereochemistry, a phenomenon known as anomalous dispersion is utilized. researchgate.net When the crystal contains atoms heavier than oxygen, or when using specific X-ray wavelengths, the scattering of X-rays can distinguish between the actual molecule and its mirror image. mit.edu The Flack parameter is a critical value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer. nih.gov For light-atom molecules like this compound, obtaining high-quality crystals and using modern detectors and methods are crucial for a confident assignment. mit.edu If the molecule itself does not crystallize well or provide a strong enough anomalous scattering signal, co-crystallization with a chiral compound of known configuration can be employed to establish the absolute configuration of the target molecule by reference. nih.gov

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is critical. Chiral chromatography is the most widely used method for this purpose. wikipedia.org Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate the enantiomers. nih.gov

These methods utilize a chiral stationary phase (CSP) within the chromatography column. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These differing interactions cause one enantiomer to travel through the column faster than the other, resulting in their separation and allowing for their individual quantification. The choice of the specific chiral column and the chromatographic conditions (mobile phase, temperature) are crucial for achieving effective separation. gcms.cz Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.gov

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the molecular formula is C₈H₁₈O₂. nih.gov

High-resolution mass spectrometry can determine the mass with high precision, confirming the molecular formula. The nominal molecular weight is 146.23 g/mol . nih.gov Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The analysis of this fragmentation pattern provides valuable structural information, corroborating the identity of the compound.

Table 2: Key Mass Spectrometry Data for 2-Ethyl-1,3-hexanediol

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Monoisotopic Mass | 146.1307 Da |

| Common Fragments (m/z) | 115, 101, 87, 73, 57 |

Source: PubChem CID 6951322 nih.gov, NIST

Computational and Theoretical Studies on this compound

Computational chemistry provides powerful insights into the properties of molecules, complementing experimental data.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the structure and energetics of this compound. These calculations can predict the molecule's most stable three-dimensional shapes, or conformations. scispace.com

For a flexible molecule like this diol, rotation around the single bonds (e.g., the C2-C3 bond) gives rise to various conformers with different energies. Theoretical calculations can map the potential energy surface to identify the lowest energy (most stable) conformations. scispace.com Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in determining the most stable conformers, leading to more compact, cyclic-like structures. These computational models can predict geometric parameters (bond lengths, angles) and relative energies, providing a deeper understanding of the molecule's conformational landscape.

Molecular Dynamics Simulations for Intermolecular Interactions and Chiral Recognition

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic nature of molecules and their interactions at an atomic level. For a chiral molecule like this compound, MD simulations can provide significant insights into its conformational preferences, intermolecular interactions, and the mechanisms of chiral recognition.

Intermolecular Interactions:

The hydroxyl groups in this compound are capable of forming hydrogen bonds, which are dominant intermolecular interactions governing its physical properties and behavior in solution. MD simulations can model the formation, breaking, and dynamics of these hydrogen bonds, both between molecules of this compound (self-association) and with solvent molecules. By analyzing the radial distribution functions and hydrogen bond lifetimes, it is possible to quantify the strength and stability of these interactions.

Chiral Recognition:

Chiral recognition is a phenomenon where one chiral molecule interacts differently with the enantiomers of another chiral molecule. MD simulations are particularly adept at exploring the subtle energetic and structural differences in the diastereomeric interactions between this compound and other chiral molecules.

By simulating a system containing this compound and a racemic mixture of a chiral partner, it is possible to analyze the differential binding affinities. The free energy of binding for the formation of diastereomeric complexes, such as [(2R,3R)-diol + (R)-partner] versus [(2R,3R)-diol + (S)-partner], can be calculated using advanced sampling techniques like thermodynamic integration or umbrella sampling. These calculations can reveal the thermodynamic basis for chiral recognition.

Key parameters that can be extracted from MD simulations to understand chiral recognition include:

Binding Free Energy: Provides a quantitative measure of the stability of the diastereomeric complexes.

Interaction Energy Analysis: Decomposes the total interaction energy into electrostatic and van der Waals components to identify the key driving forces for recognition.

Table 1: Illustrative Intermolecular Interaction Energies from a Hypothetical Molecular Dynamics Simulation

| Interacting Pair | Average Interaction Energy (kcal/mol) | Predominant Interaction Type |

| (2R,3R)-diol – (2R,3R)-diol | -8.5 | Hydrogen Bonding |

| (2R,3R)-diol – Water | -6.2 | Hydrogen Bonding |

| (2R,3R)-diol – (R)-Chiral Selector | -10.3 | Hydrogen Bonding, van der Waals |

| (2R,3R)-diol – (S)-Chiral Selector | -9.1 | Hydrogen Bonding, van der Waals |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations. The values are representative of typical interaction energies for chiral diols.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides a powerful avenue for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and stereochemical assignment. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is, in turn, dictated by the molecule's three-dimensional structure. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors for each nucleus in a given conformation of this compound. These shielding tensors can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

By performing these calculations on different possible conformations of the molecule and averaging the results based on their predicted Boltzmann populations, a theoretical NMR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and stereochemistry. The relative chemical shifts of the protons and carbons attached to the chiral centers (C2 and C3) are particularly diagnostic of the (2R,3R) configuration.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the Hessian matrix yields the vibrational modes and their frequencies.

The IR spectrum of this compound is expected to be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and a series of C-O and C-C stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). Theoretical calculations can help in assigning these bands to specific vibrational modes, providing a deeper understanding of the molecule's dynamics. The precise positions and shapes of the O-H and C-O bands can be influenced by intramolecular hydrogen bonding, which can also be modeled computationally.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 10.5 | H1 (3H, t) | 0.92 |

| C2 | 52.1 | H2 (1H, m) | 1.55 |

| C3 | 75.8 | H3 (1H, m) | 3.75 |

| C4 | 35.2 | H4 (2H, m) | 1.40 |

| C5 | 19.8 | H5 (2H, m) | 1.35 |

| C6 | 14.2 | H6 (3H, t) | 0.90 |

| C1' (Ethyl) | 25.4 | H1' (2H, q) | 1.65 |

| C2' (Ethyl) | 11.9 | H2' (3H, t) | 0.88 |

| OH at C3 | - | OH (1H, d) | 2.85 |

| OH at C1 | - | OH (1H, t) | 2.50 |

Note: This table presents hypothetical NMR chemical shifts for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions. The predictions are based on general principles of NMR spectroscopy and typical values for similar structural motifs.

Applications of 2r,3r 2 Ethyl 1,3 Hexanediol and Chiral 1,3 Diols in Contemporary Organic Synthesis

Chiral Building Blocks in Complex Molecule Construction

Chiral 1,3-diols are fundamental synthons for the construction of intricate molecular architectures. Their two stereogenic centers and the defined spatial relationship of the hydroxyl groups provide a rigid and predictable starting point for the elaboration of more complex structures.

The 1,3-diol motif is a recurring structural feature in a wide variety of natural products, including polyketides, macrolides, and various alkaloids. Consequently, the development of synthetic methodologies to access enantiomerically pure 1,3-diols has been a major focus in the field of total synthesis. These chiral fragments serve as key intermediates, allowing for the stereocontrolled construction of the carbon skeleton of the target natural product.

For instance, the synthesis of complex polyketide natural products often relies on iterative strategies that employ chiral 1,3-diol building blocks to introduce the characteristic alternating stereocenters. The ability to selectively prepare both syn- and anti-1,3-diols is crucial for accessing the full range of stereochemical diversity found in nature. While specific examples of the incorporation of (2R,3R)-2-Ethyl-1,3-hexanediol into natural products are not readily found in the literature, the principles of its potential use can be inferred from the synthesis of other complex molecules. The development of analogues of natural products, which can lead to improved biological activity or pharmacokinetic properties, also frequently utilizes chiral 1,3-diols to modify the core structure while maintaining the key pharmacophoric elements.

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of synthetic routes that employ chiral building blocks. mdpi.com Chiral 1,3-diols are valuable precursors in this regard, as the hydroxyl groups can be readily functionalized or transformed into other functional groups, allowing for the synthesis of a diverse range of target molecules. mdpi.com The stereochemical information embedded in the chiral diol is transferred to the final product, ensuring the desired biological activity.

For example, the synthesis of certain antiviral or anticancer drugs may involve a key step where a chiral 1,3-diol is used to establish the correct stereochemistry of multiple stereocenters in the molecule. Similarly, in the agrochemical industry, the development of new herbicides and pesticides with improved efficacy and reduced environmental impact often relies on the use of chiral intermediates, with 1,3-diols being a prominent class of such precursors. Although direct application of this compound as a precursor for a specific commercial pharmaceutical or agrochemical is not widely reported, its structural motif is representative of the types of chiral building blocks that are of significant interest to these industries. mdpi.com The general importance of chiral diols in these sectors underscores the potential of compounds like this compound for future applications. mdpi.com

In the field of drug discovery and chemical biology, there is a growing interest in the creation of small molecule libraries with high structural and stereochemical diversity. Chiral 1,3-diols serve as excellent starting points for the construction of stereodefined molecular scaffolds, which form the core of these libraries. By systematically varying the substituents on the diol and its stereochemistry, chemists can generate a collection of related molecules that explore a defined region of chemical space.

One approach involves using cyclic 1,3-diols as rigid scaffolds onto which various functional groups can be appended. nih.gov The defined spatial orientation of the hydroxyl groups on the ring allows for the precise positioning of these functional groups, leading to molecules with well-defined three-dimensional shapes. nih.gov This is particularly important for probing the binding pockets of proteins and other biological macromolecules. The use of chiral building blocks in diversity-oriented synthesis is a key strategy for creating libraries with a strong emphasis on stereochemical diversity. While there are no specific reports on the use of this compound for this purpose, the principles of scaffold design using chiral 1,3-diols are broadly applicable.

Future Prospects and Research Frontiers for 2r,3r 2 Ethyl 1,3 Hexanediol

Innovations in Stereoselective Synthesis Methodologies

The efficient and precise synthesis of the (2R,3R) stereoisomer is paramount for unlocking its potential. Current industrial production often yields a mixture of isomers through processes like aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation. google.com Future research is intensely focused on developing highly stereoselective methods to produce enantiomerically pure (2R,3R)-2-Ethyl-1,3-hexanediol, moving beyond classical resolution techniques.

Key areas of innovation include:

Asymmetric Hydrogenation: The stereoselective reduction of a corresponding β-hydroxy ketone precursor is a promising route. Research into novel chiral catalysts, particularly those based on ruthenium or rhodium complexes with chiral ligands, is expected to yield methods with high diastereoselectivity and enantioselectivity, providing direct access to the desired (2R,3R) configuration.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly specific alternative for synthesizing chiral 1,3-diols. rsc.org These biocatalysts can operate under mild conditions and exhibit exquisite control over stereochemistry. Future work will likely involve enzyme engineering and screening to identify or create enzymes that can reduce a 2-ethyl-3-hydroxy-hexanal or a related ketone precursor with near-perfect stereocontrol to form the (2R,3R) diol. rsc.org

Asymmetric Aldol Reactions: Developing new organocatalysts or metal-based catalysts for the asymmetric aldol condensation of butanal could generate chiral β-hydroxy aldehydes. nih.gov Subsequent stereoselective reduction of the aldehyde would furnish the target diol. This tandem approach allows for the construction of both stereocenters in a controlled manner.

| Synthesis Strategy | Key Innovation Area | Potential Advantage |

| Asymmetric Hydrogenation | Development of novel Ru/Rh catalysts | High efficiency and stereocontrol |

| Biocatalysis | Enzyme engineering and screening | High specificity, green chemistry |

| Asymmetric Aldol Reaction | Novel organocatalysts | Controlled formation of stereocenters |

Expanding the Scope of Chiral Diol-Derived Catalytic Systems

Chiral diols are highly valuable as precursors to ligands for asymmetric catalysis, chiral auxiliaries, and organocatalysts. nih.gov The defined spatial arrangement of the hydroxyl groups in this compound makes it an attractive scaffold for designing new catalytic systems.

Future research is expected to explore:

Chiral Ligand Synthesis: The diol can be converted into phosphine, phosphite, or N-heterocyclic carbene (NHC) ligands. The specific (2R,3R) stereochemistry would create a unique chiral pocket around a metal center, potentially enabling high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling.

Organocatalysis: Derivatives of the diol, such as chiral boronic esters or phosphoric acids, could function as potent organocatalysts. These catalysts are sought after for their stability, low toxicity, and ability to promote a wide range of enantioselective transformations.

Chiral Derivatizing Agents: The diol can be used to determine the enantiomeric purity of other chemical compounds through techniques like NMR spectroscopy, where it forms diastereomeric derivatives that are distinguishable by analysis.

Development of New Applications in Specialized Chemical Technologies

The specific stereochemistry of this compound opens doors to applications where molecular recognition and chirality are critical. While the isomeric mixture is used as a plasticizer and solvent, the enantiopure compound is a building block for more sophisticated technologies. godavaribiorefineries.comkhneochem.co.jp

Potential new applications include:

Chiral Polymers and Materials: As a chiral monomer, it can be incorporated into polymers such as polyesters and polyurethanes. google.comkhneochem.co.jp These chiral polymers could have unique properties, making them suitable for applications in chiral chromatography (as a stationary phase), membranes for enantioselective separations, or as advanced liquid crystals.

Pharmaceutical and Agrochemical Synthesis: The diol serves as a versatile chiral building block. Its two stereocenters and functional groups can be manipulated to construct complex molecular targets, including active pharmaceutical ingredients (APIs) and pesticides, where a specific stereoisomer is often responsible for the desired biological activity.

Advanced Cosmetics: In cosmetics, where the generic compound is used as an emollient and coupling agent, the pure (2R,3R) isomer could offer enhanced performance in formulations requiring specific interactions with chiral biological molecules in the skin, potentially leading to improved bioavailability or targeted delivery of active ingredients. penpoly.com

Integration with Machine Learning and AI for Reaction Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chiral molecules like this compound are synthesized. mdpi.com Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even discover entirely new synthetic routes. nih.govpreprints.org

Future integration of AI in this field will likely involve:

Reaction Condition Optimization: AI algorithms can navigate the complex parameter space of stereoselective reactions (e.g., catalyst loading, temperature, solvent, pressure) to rapidly identify the optimal conditions for maximizing the yield and enantiomeric excess of this compound, significantly reducing experimental effort. nih.govsciety.org

Predictive Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways starting from simple, commercially available precursors. preprints.org This could uncover non-intuitive or more sustainable routes to the target diol.

Catalyst Discovery: Machine learning models can be trained to predict the performance of potential catalysts based on their molecular structure. This accelerates the discovery of new, highly effective chiral ligands or organocatalysts derived from the diol, bypassing laborious trial-and-error synthesis and testing. preprints.org

| AI/ML Application | Target Area for this compound | Expected Outcome |

| Reaction Optimization | Stereoselective synthesis (e.g., hydrogenation) | Higher yield and enantiomeric purity |

| Predictive Retrosynthesis | Devising new synthetic routes | More efficient and sustainable production |

| Catalyst Discovery | Design of new ligands from the diol | Accelerated development of catalytic systems |

Bio-inspired Approaches for Diol Synthesis and Functionalization

Nature provides a blueprint for the efficient and stereoselective synthesis of complex molecules. Bio-inspired and biomimetic approaches are emerging as a powerful strategy for producing chiral compounds.

Research frontiers in this area include:

Engineered Biosynthetic Pathways: Recent studies have demonstrated the potential for producing 2-ethyl-1,3-hexanediol (B165326) through engineered microbial polyketide synthase (PKS) platforms. researchgate.net Future work will focus on fine-tuning these biosynthetic pathways in host organisms like E. coli or yeast to exclusively produce the (2R,3R) stereoisomer from simple feedstocks like glucose. This approach represents a highly sustainable and potentially cost-effective manufacturing route.

Biomimetic Catalysis: This involves designing synthetic catalysts that mimic the function of enzymes. For the synthesis of this compound, this could entail creating catalysts that operate in water under mild conditions and feature a precisely shaped active site to control the stereochemical outcome of the reaction, similar to how an enzyme's active site functions. elsevierpure.com

Chemoenzymatic Synthesis: This strategy combines the best of conventional chemistry and biocatalysis. For instance, a chemical reaction could be used to create a prochiral precursor, which is then subjected to an enzymatic reaction that introduces the chirality with high precision, yielding the (2R,3R) product. rsc.org

Q & A

Basic: What analytical methods are recommended to assess the purity of (2R,3R)-2-Ethyl-1,3-hexanediol in laboratory settings?

Answer:

Purity analysis can be performed using UV-Vis spectrophotometry and HPLC . For UV-Vis, prepare a solution of the compound in chloroform (10 mL in 100 mL) and measure absorbance at 520–540 nm after chelation with curcumin-boric acid complexes . For HPLC, dissolve the residue of the extracted chelate in 5 mM perchloric acid mobile phase and inject 5 µL into the system using a C18 column, with detection at 254 nm. Calibration curves constructed with authentic boric acid standards ensure quantitative accuracy .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound causes moderate to severe mucous membrane irritation .

- Ventilation: Use fume hoods due to low vapor pressure (<0.01 mm Hg at 20°C), minimizing inhalation risks .

- Waste Management: Segregate waste and dispose via certified hazardous waste services to avoid environmental contamination .

Advanced: How does stereochemistry influence this compound’s efficacy as a boron extractant in nanoparticle synthesis?

Answer:

The (2R,3R) configuration enhances chelation efficiency with boron due to optimal spatial alignment of hydroxyl groups, improving selectivity in magnetic iron-oxide nanoparticle synthesis. To validate, compare extraction yields using enantiomeric forms via ICP-MS. Studies show diastereomeric purity ≥98% is critical for reproducible nanoparticle morphology .

Advanced: How can conflicting toxicity data for this compound in animal models be reconciled?

Answer:

Discrepancies in maternal toxicity (e.g., 2000 mg/kg/day vs. lower thresholds) may arise from metabolic differences between species or administration routes. Design cross-species studies with controlled dosing (oral, dermal) and monitor biomarkers like serum creatinine and liver enzymes. Include negative controls to isolate compound-specific effects from confounding variables .

Advanced: What strategies enable selective oxidation of primary vs. secondary hydroxyl groups in this compound?

Answer:

Hypochlorite-based oxidation (e.g., NaOCl/Ca(OCl)₂) selectively targets primary alcohols. In experimental setups, adjust pH to 8–9 and use stoichiometric control (1:1 molar ratio) to minimize overoxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm products (e.g., ketones vs. carboxylic acids) using FT-IR (C=O stretch at ~1700 cm⁻¹) and GC-MS .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

The compound is hydrophobic , with water solubility limited to 0.6% wt/wt. It is miscible in chloroform, diethyl ether, ethanol, and castor oil. For biphasic systems (e.g., microbial biotransformation), use chloroform as the organic phase to prevent membrane penetration in immobilized yeast cultures .

Advanced: What challenges arise when using this compound in biphasic microbial systems?

Answer:

Key challenges include:

- Solvent Toxicity: Despite low membrane penetration, prolonged exposure reduces yeast viability. Optimize contact time (<4 hours) and supplement with protective agents like trehalose .

- Phase Separation: Monitor interfacial tension using pendant drop tensiometry to ensure stable phase boundaries during ethanol extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.